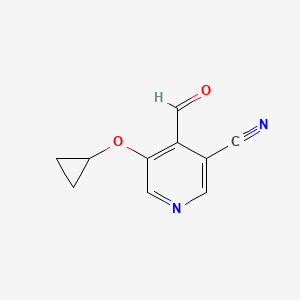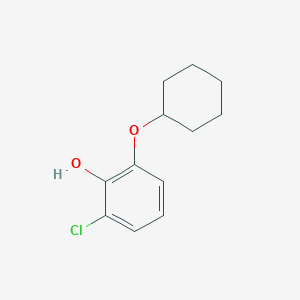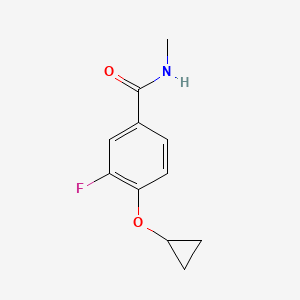
N-(2-Cyclopropoxy-5-fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyclopropoxy-5-fluorophenyl)methanesulfonamide: is a chemical compound with the molecular formula C10H12FNO3S and a molecular weight of 245.273 g/mol . This compound belongs to the class of sulfonamides, which are widely used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyclopropoxy-5-fluorophenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-5-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to minimize by-products and maximize the yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-Cyclopropoxy-5-fluorophenyl)methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Cyclopropoxy-5-fluorophenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a tool to understand the biochemical pathways involving sulfonamides.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting bacterial infections. Its sulfonamide group is known for its antibacterial properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of N-(2-Cyclopropoxy-5-fluorophenyl)methanesulfonamide involves the inhibition of specific enzymes or proteins. The sulfonamide group interacts with the active site of the target enzyme, blocking its activity. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Fluorophenyl)methanesulfonamide
- N-(2-Chlorophenyl)methanesulfonamide
- N-(2-Hydroxyphenyl)methanesulfonamide
Comparison:
- N-(2-Cyclopropoxy-5-fluorophenyl)methanesulfonamide has a unique cyclopropoxy group, which imparts distinct chemical and biological properties compared to its analogs.
- The presence of the fluorine atom enhances its stability and reactivity.
- The cyclopropoxy group can influence the compound’s interaction with biological targets, potentially leading to improved efficacy in medicinal applications.
Eigenschaften
Molekularformel |
C10H12FNO3S |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
N-(2-cyclopropyloxy-5-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12FNO3S/c1-16(13,14)12-9-6-7(11)2-5-10(9)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
InChI-Schlüssel |
ILFXWCWSOIGHHK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















